Cas no 2098693-96-8 (2-Benzyl-L-proline hydrochloride)
2-Benzyl-L-proline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzyl-L-proline hydrochloride
- (R)-alpha-Benzyl proline HCl
- (R)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride
- (2R)-2-benzylpyrrolidine-2-carboxylic acid;hydrochloride
- (2R)-2-benzylpyrrolidine-2-carboxylic Acid Hydrochloride
- H-(Bzl)Pro-OH.HCl
- (R)-alpha-benzyl-proline-HCl
- 4996AH
- 2-Benzyl-L-proline--hydrogen chloride (1/1)
- (R)-alpha-Benzyl proline.HCl
- AS-59618
- (R)-alpha-Benzyl-proline HCl
- (R)-alpha-benzyl-L-proline-HCl
- MFCD06795521
- DTXSID50375937
- AKOS015948914
- (R)-
- SCHEMBL7375378
- A-Benzyl-proline HCl
- CS-0102642
- E81225
- 2098693-96-8
- 86116-84-9
-
- MDL: MFCD06795521
- Inchi: 1S/C12H15NO2.ClH/c14-11(15)12(7-4-8-13-12)9-10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2,(H,14,15);1H/t12-;/m1./s1
- InChI Key: SPHJFGQFCBZKRU-UTONKHPSSA-N
- SMILES: Cl.OC([C@]1(CC2C=CC=CC=2)CCCN1)=O
Computed Properties
- Exact Mass: 241.0869564g/mol
- Monoisotopic Mass: 241.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
2-Benzyl-L-proline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB280381-500 mg |
2-Benzyl-L-proline hydrochloride, 95% (H-L-Pro(2-Bzl).HCl); . |
2098693-96-8 | 95% | 500 mg |
€382.00 | 2023-07-20 | |
| abcr | AB280381-1 g |
2-Benzyl-L-proline hydrochloride, 95% (H-L-Pro(2-Bzl).HCl); . |
2098693-96-8 | 95% | 1 g |
€637.00 | 2023-07-20 | |
| Chemenu | CM557940-100mg |
(R)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride |
2098693-96-8 | 98% | 100mg |
$212 | 2023-01-01 | |
| Chemenu | CM557940-250mg |
(R)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride |
2098693-96-8 | 98% | 250mg |
$354 | 2023-01-01 | |
| Chemenu | CM557940-1g |
(R)-2-Benzylpyrrolidine-2-carboxylic acid hydrochloride |
2098693-96-8 | 98% | 1g |
$708 | 2023-01-01 | |
| abcr | AB280381-500mg |
2-Benzyl-L-proline hydrochloride, 95% (H-L-Pro(2-Bzl).HCl); . |
2098693-96-8 | 95% | 500mg |
€290.40 | 2025-04-20 | |
| abcr | AB280381-1g |
2-Benzyl-L-proline hydrochloride, 95% (H-L-Pro(2-Bzl).HCl); . |
2098693-96-8 | 95% | 1g |
€409.30 | 2025-04-20 | |
| Aaron | AR01FPWG-100mg |
(R)-a-Benzyl prolineHCl |
2098693-96-8 | 98% | 100mg |
$192.00 | 2025-02-12 | |
| Aaron | AR01FPWG-250mg |
(R)-a-Benzyl prolineHCl |
2098693-96-8 | 98% | 250mg |
$319.00 | 2025-02-12 | |
| Aaron | AR01FPWG-1g |
(R)-a-Benzyl prolineHCl |
2098693-96-8 | 98% | 1g |
$638.00 | 2025-02-12 |
2-Benzyl-L-proline hydrochloride Suppliers
2-Benzyl-L-proline hydrochloride Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-Benzyl-L-proline hydrochloride
Recent Advances in the Application of 2-Benzyl-L-proline hydrochloride (CAS: 2098693-96-8) in Chemical Biology and Pharmaceutical Research
The compound 2-Benzyl-L-proline hydrochloride (CAS: 2098693-96-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This chiral proline derivative serves as a crucial building block in the synthesis of peptidomimetics and small molecule inhibitors, particularly targeting enzymes and receptors involved in various disease pathways. Recent studies have highlighted its role in modulating protein-protein interactions and enhancing the pharmacokinetic properties of lead compounds.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-Benzyl-L-proline hydrochloride in improving the oral bioavailability of protease inhibitors. The researchers utilized this compound as a key intermediate in the synthesis of novel HIV-1 protease inhibitors, achieving a 40% enhancement in membrane permeability compared to previous generations of drugs. The study employed molecular docking simulations and in vitro permeability assays to validate these findings, suggesting promising applications in antiviral therapy development.
In the field of neurodegenerative disease research, 2-Benzyl-L-proline hydrochloride has shown potential as a scaffold for developing γ-secretase modulators. A recent Nature Communications paper (2024) reported its incorporation into small molecules that selectively reduce amyloid-β42 production without affecting Notch signaling, addressing a major challenge in Alzheimer's disease therapeutics. The structural flexibility imparted by the benzyl group at the 2-position was found to be critical for achieving this selectivity.
From a synthetic chemistry perspective, advancements in the asymmetric synthesis of 2-Benzyl-L-proline hydrochloride have been reported in Organic Letters (2023). The new catalytic system achieves 98% enantiomeric excess with significantly reduced catalyst loading (0.5 mol%), addressing previous challenges in large-scale production. This development is particularly relevant for pharmaceutical manufacturers looking to incorporate this chiral building block into their drug development pipelines.
Ongoing clinical trials (Phase I/II) are investigating derivatives of 2-Benzyl-L-proline hydrochloride as potential treatments for fibrotic diseases. Preliminary results presented at the 2024 American Chemical Society meeting showed promising antifibrotic activity in animal models, with reduced liver collagen deposition by 60% compared to controls. The mechanism appears to involve modulation of TGF-β signaling pathways, though detailed studies are still underway.
Quality control and analytical method development for 2-Benzyl-L-proline hydrochloride have also seen recent improvements. A 2024 publication in the Journal of Pharmaceutical and Biomedical Analysis described a novel HPLC method capable of detecting impurities at 0.05% levels, crucial for meeting stringent regulatory requirements in pharmaceutical applications. This advancement supports the growing use of this compound in GMP-compliant manufacturing processes.
Looking forward, the unique structural features of 2-Benzyl-L-proline hydrochloride continue to inspire novel applications in drug discovery. Its ability to confer both rigidity and specific spatial orientation to pharmacophores makes it particularly valuable in the design of conformationally constrained peptides and peptidomimetics. As research progresses, we anticipate seeing more clinical candidates incorporating this versatile building block entering development pipelines across multiple therapeutic areas.
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